![molecular formula C40H52N4O10 B15045359 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone](/img/structure/B15045359.png)
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is a complex organic compound featuring multiple pyrrolidinone and dibenzo crown ether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone involves multiple steps. The key steps include the formation of the dibenzo crown ether core and subsequent functionalization with pyrrolidinone groups. Typical reaction conditions involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The pyrrolidinone groups can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to modify the oxidation state of the nitrogen atoms.
Substitution: The aromatic rings in the dibenzo crown ether core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone groups would yield N-oxides, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry due to its multiple donor sites.
Biology: The compound may have potential as a molecular probe or drug candidate due to its unique structural features.
Medicine: Its ability to interact with biological molecules could make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is not well-understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups and structural complexity suggest that it could interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato complexes: These compounds also feature multiple donor sites and are used in coordination chemistry.
Indole derivatives: These compounds have diverse biological activities and are used in drug development.
Uniqueness
1-({3,13,14-Tris[(2-oxo-1-pyrrolidinyl)methyl]-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl}methyl)-2-pyrrolidinone is unique due to its combination of pyrrolidinone and dibenzo crown ether moieties, which provide multiple functional sites for chemical reactions and interactions with biological molecules .
Properties
Molecular Formula |
C40H52N4O10 |
|---|---|
Molecular Weight |
748.9 g/mol |
IUPAC Name |
1-[[12,24,25-tris[(2-oxopyrrolidin-1-yl)methyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C40H52N4O10/c45-37-5-1-9-41(37)25-29-21-33-34(22-30(29)26-42-10-2-6-38(42)46)52-18-14-50-16-20-54-36-24-32(28-44-12-4-8-40(44)48)31(27-43-11-3-7-39(43)47)23-35(36)53-19-15-49-13-17-51-33/h21-24H,1-20,25-28H2 |
InChI Key |
IBUCDZMFMLYCTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC3=C(C=C2CN4CCCC4=O)OCCOCCOC5=C(C=C(C(=C5)CN6CCCC6=O)CN7CCCC7=O)OCCOCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methoxyphenyl)methyl]-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B15045280.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B15045290.png)
![4,5-Bis{[(4-butylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-butylbenzoate)](/img/structure/B15045295.png)
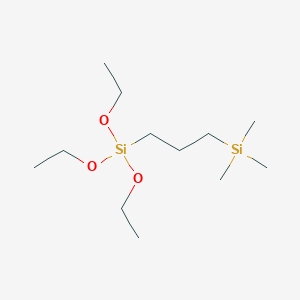
![(5E)-5-[(2-hydroxy-5-iodophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15045318.png)
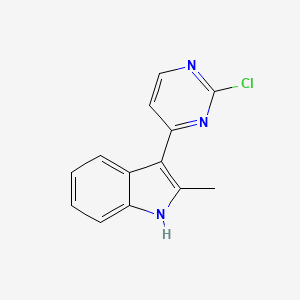

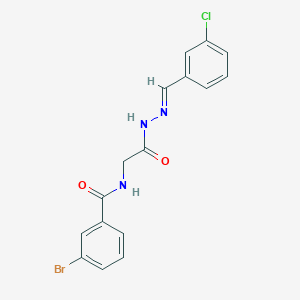
![1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine](/img/structure/B15045339.png)
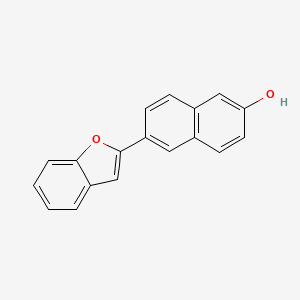
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15045351.png)
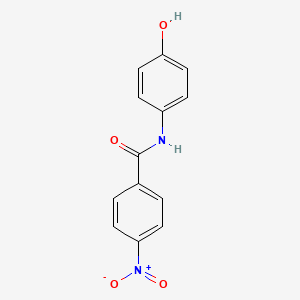

![N'~1~,N'~9~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]nonanedihydrazide](/img/structure/B15045371.png)
